molecular formula C9H30O2Si3 B2936187 Hydroxy(dimethyl)silane CAS No. 63148-57-2

Hydroxy(dimethyl)silane

Cat. No.: B2936187
CAS No.: 63148-57-2
M. Wt: 254.592
InChI Key: KZFYHEHDBPYRMU-UHFFFAOYSA-N
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Description

Hydroxy(dimethyl)silane is an organosilicon compound characterized by the presence of a hydroxyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is notable for its reactivity and versatility in various chemical processes, making it valuable in both academic research and industrial applications.

Mechanism of Action

Target of Action

Poly(methylhydrosiloxane) (PMHS) is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a variety of other reducible functional groups . The primary targets of PMHS are metal catalysts, including Sn, Ti, Zn, Cu, and Pd . These metal catalysts then participate in a wide range of reductions .

Mode of Action

PMHS interacts with its targets by transferring its hydride to metal centers and other reducible functional groups . This transfer of hydride allows the metal catalysts to participate in various reduction reactions . For example, PMHS can be used for the reduction of esters to alcohols, as well as the reduction of aldehydes and ketones . It can also be used for the reduction of phosphine oxides to phosphine .

Biochemical Pathways

The biochemical pathways affected by PMHS primarily involve reduction reactions. PMHS serves as a reducing agent, facilitating the reduction of various functional groups . For instance, it can catalyze the reduction of esters to alcohols and aldehydes and ketones to their corresponding alcohols . These reactions are crucial in organic synthesis, enabling the transformation of functional groups and the synthesis of new compounds .

Pharmacokinetics

Result of Action

The result of PMHS’s action is the successful reduction of various functional groups. This includes the reduction of esters to alcohols, aldehydes and ketones to alcohols, and phosphine oxides to phosphines . These reductions enable the synthesis of new compounds and the transformation of functional groups, which are crucial in organic synthesis .

Action Environment

Biochemical Analysis

Biochemical Properties

Poly(methylhydrosiloxane) is known for its role in biochemical reactions, particularly as a reducing agent. It can transfer hydrides to metal centers and other reducible functional groups

Molecular Mechanism

Poly(methylhydrosiloxane) exerts its effects at the molecular level primarily through its role as a reducing agent. It transfers hydrides to metal centers and other reducible functional groups

Temporal Effects in Laboratory Settings

Poly(methylhydrosiloxane) is known for its stability, which makes it a valuable tool in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(dimethyl)silane can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is often produced via the hydrolysis of dimethylchlorosilane due to its cost-effectiveness and scalability. The reaction is typically carried out in a controlled environment to manage the exothermic nature of the process and to ensure high purity of the final product .

Properties

InChI

InChI=1S/C4H12Si.C3H10OSi.C2H7OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCBJTAMLRIPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O.C[Si](C)(C)C.C[Si](C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H29O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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